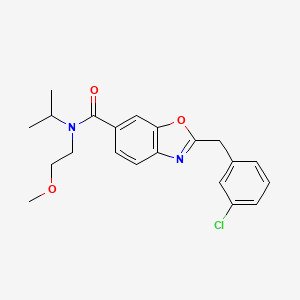![molecular formula C19H17N3O3S B5012989 8-{[5-(4-morpholinyl)-2-nitrophenyl]thio}quinoline](/img/structure/B5012989.png)
8-{[5-(4-morpholinyl)-2-nitrophenyl]thio}quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-{[5-(4-morpholinyl)-2-nitrophenyl]thio}quinoline, commonly known as MNQ, is a chemical compound that has gained attention in scientific research for its potential use in cancer treatment. MNQ belongs to the class of quinoline derivatives and has shown promising results in inhibiting the growth of cancer cells.
Mechanism of Action
The mechanism of action of MNQ involves the inhibition of the enzyme topoisomerase II, which is essential for the replication of DNA in cancer cells. MNQ binds to the enzyme and prevents it from functioning, leading to the accumulation of DNA damage and ultimately inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that MNQ has minimal toxicity on normal cells and tissues, making it a potential candidate for cancer treatment. MNQ has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using MNQ in lab experiments is its high selectivity towards cancer cells, minimizing the risk of toxicity on normal cells. MNQ is also relatively easy to synthesize and purify, making it accessible for research purposes. However, MNQ has limitations in terms of its solubility, which can affect its efficacy in in vivo studies.
Future Directions
Include optimizing the synthesis method of MNQ to improve its solubility and efficacy, testing its effectiveness in animal models, and exploring its potential in combination with other cancer treatments. MNQ also has potential applications in other fields such as anti-inflammatory therapy and as a tool for studying DNA replication.
Synthesis Methods
The synthesis method of MNQ involves the reaction of 5-(4-morpholinyl)-2-nitrobenzene thiol with 2-chloroquinoline in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide at a high temperature for several hours. The product is then purified using column chromatography to obtain pure MNQ.
Scientific Research Applications
MNQ has been extensively studied for its potential use in cancer treatment. Research has shown that MNQ has a selective cytotoxic effect on cancer cells, inhibiting their growth and inducing apoptosis. MNQ has been tested on various types of cancer cells, including breast cancer, lung cancer, and colon cancer, and has shown promising results.
properties
IUPAC Name |
4-(4-nitro-3-quinolin-8-ylsulfanylphenyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c23-22(24)16-7-6-15(21-9-11-25-12-10-21)13-18(16)26-17-5-1-3-14-4-2-8-20-19(14)17/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBIQQHTTHQUND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])SC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

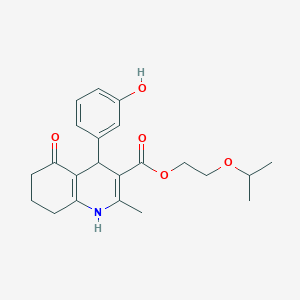
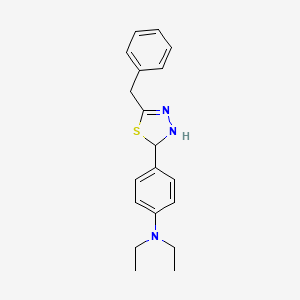
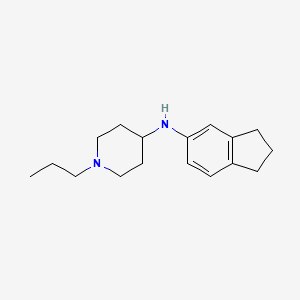
![N-(benzimidazo[1,2-c]quinazolin-6-ylmethyl)-N-(2-bromophenyl)acetamide](/img/structure/B5012929.png)
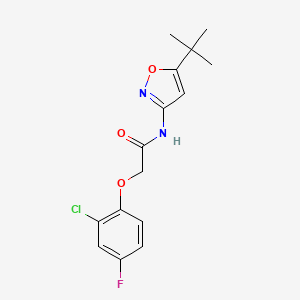
![5-{5-chloro-2-[3-(3,4-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5012947.png)
![1-{[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}-4-methylpiperidine](/img/structure/B5012948.png)
![benzyl 2-{[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5012953.png)
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-N-isopropyl-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxamide](/img/structure/B5012954.png)
![N-(4-chlorophenyl)-2-{[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B5012965.png)
![2-[2-(3-ethyl-4-methyl-5-isoxazolyl)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B5012968.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethylbenzamide](/img/structure/B5012996.png)

